(3R,5S)-Fluvastatin-d7 Sodium Salt
Description
Properties
Molecular Formula |
C₂₄H₁₈D₇FNNaO₄ |
|---|---|
Molecular Weight |
440.49 |
Synonyms |
(3R,5S)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Integrity of 3r,5s Fluvastatin D7 Sodium Salt
Strategic Approaches for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The synthesis of (3R,5S)-Fluvastatin-d7 Sodium Salt requires a strategic approach to ensure the precise placement of deuterium atoms. The "d7" designation in the compound's name refers to the seven deuterium atoms incorporated into the N-isopropyl group of the indole (B1671886) ring. pharmaffiliates.comclearsynth.com This specific labeling is highly valuable for its use as an internal standard in pharmacokinetic and metabolic studies, where its mass difference allows for clear differentiation from the non-deuterated drug without significantly altering its chemical properties. researchgate.netmedchemexpress.com
The most direct and common strategy for producing this analog involves the use of a deuterated starting material. A key synthetic route begins with aniline (B41778) and [²H₆] 2-bromopropane (B125204) (also known as isopropyl bromide-d₆, with an additional deuterium often incorporated during the synthesis, leading to a d7 final product). researchgate.net This ensures that the deuterium atoms are stably integrated into the molecule's core structure from an early stage. The synthesis of the deuterated N-isopropyl indole core is performed first, followed by the construction of the dihydroxyheptenoate side chain.
Alternative strategies for deuterium incorporation in organic molecules exist, such as transition metal-catalyzed H/D exchange reactions using heavy water (D₂O) as the deuterium source. nih.govnih.gov Catalysts based on palladium, iridium, or ruthenium can facilitate the exchange of specific protons for deuterons under controlled conditions. nih.gov However, for complete and specific labeling of a group like the isopropyl moiety, starting with a fully deuterated building block like isopropyl-d7 bromide is generally a more efficient and less ambiguous approach than post-synthesis H/D exchange, which can sometimes lead to incomplete labeling or scrambling of the deuterium atoms. researchgate.net
Enantioselective Synthetic Pathways for Achieving the (3R,5S) Stereoconfiguration of Fluvastatin-d7
Achieving the correct stereochemistry at the C3 and C5 positions of the heptenoic acid side chain is paramount, as the pharmacological activity of Fluvastatin (B1673502) resides in the (3R,5S) enantiomer. The synthesis of the deuterated analog employs established enantioselective methods developed for non-deuterated Fluvastatin, adapted to incorporate the deuterated indole intermediate.
A highly effective and well-documented pathway involves the enantioselective reaction of an aldehyde with diketene, catalyzed by a chiral Lewis acid. nih.govacs.org This process typically uses a titanium-based catalyst, such as titanium isopropoxide (Ti(O-i-Pr)₄), in conjunction with a chiral Schiff base ligand. nih.govacs.org This step creates the β-hydroxy ketoester intermediate with high enantioselectivity. The aldehyde used in this reaction is the deuterated N-(isopropyl-d7)-3-(4-fluorophenyl)-1H-indole-2-carboxaldehyde.
Following the formation of the chiral β-hydroxy ketoester, a diastereoselective reduction of the keto group is performed to create the desired syn-1,3-diol. This reduction is carefully controlled to yield the (3R,5S) configuration. The resulting diol ester can be further purified by recrystallization to enhance its enantiomeric excess to greater than 99.9%. nih.govacs.org The final step in the synthesis is the saponification (basic hydrolysis) of the ester group, typically using sodium hydroxide, to yield the final this compound. acs.orggoogle.com
Methodologies for Assessing Stereochemical Purity and Enantiomeric Excess of Deuterated Fluvastatin
Verifying the stereochemical purity and determining the enantiomeric excess (e.e.) of the final product are critical quality control steps. The primary techniques for this analysis are chiral high-performance liquid chromatography (HPLC) and chiral capillary electrophoresis (CE).
Chiral HPLC is a widely used method for separating the enantiomers of Fluvastatin. nih.govacademax.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A common column for this separation is the Chiralpak AD. nih.govacademax.com
Capillary Electrophoresis offers an alternative with high separation efficiency and lower solvent consumption. researchgate.net For Fluvastatin enantiomers, this method often employs a chiral selector, such as a cyclodextrin (B1172386) derivative, added to the running buffer. nih.gov
| Method | Stationary Phase / Capillary | Mobile Phase / Buffer | Detection | Reference |
| Chiral HPLC | Chiralpak AD column (4.6 mm × 250 mm) | Hexane-isopropanol-trifluoroacetic acid (90:10:0.1) | UV at 239 nm | nih.govacademax.com |
| Chiral CE | Uncoated fused silica (B1680970) capillary | 100 mM Borate solution with 30 mg/mL (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) | UV | nih.gov |
These methods allow for the precise quantification of the desired (3R,5S) enantiomer relative to the unwanted (3S,5R) enantiomer, thereby confirming the enantiomeric excess of the synthesized batch. An e.e. of over 99.9% has been reported for enantiomerically pure Fluvastatin using these types of synthetic and purification methods. acs.org
Determination of Isotopic Purity and Deuterium Enrichment Levels
The isotopic purity and the degree of deuterium enrichment must be rigorously determined to ensure the quality of this compound as an internal standard. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. The mass spectrum of the deuterated compound will show a molecular ion peak that is shifted to a higher mass-to-charge (m/z) ratio compared to the non-deuterated standard, corresponding to the number of incorporated deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the deuterium enrichment level. For Fluvastatin-d7, a mass increase of approximately 7 Da is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is a powerful tool for confirming the location and extent of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated sample, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.net For Fluvastatin-d7, the signal for the isopropyl methine proton and the two methyl groups on the indole nitrogen should be virtually eliminated.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule. nih.gov
¹³C NMR: The carbon signals for the deuterated isopropyl group will show coupling to deuterium (C-D coupling) and a characteristic multiplet pattern (e.g., a triplet for a CD₃ group), confirming the position of the label.
Syntheses of deuterated Fluvastatin have reported achieving deuterium enrichment levels of over 98%. researchgate.net
| Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms total mass increase, allows calculation of isotopic enrichment. |
| ¹H NMR | Confirms absence of proton signals at specific deuterated positions. |
| ²H NMR | Directly detects and confirms the location of deuterium atoms. |
| ¹³C NMR | Shows C-D coupling, confirming the specific carbons bonded to deuterium. |
Characterization of Synthetic Intermediates and Final Product Purity
Throughout the synthesis, from the initial intermediates to the final sodium salt, a suite of analytical methods is employed to characterize the compounds and assess their chemical purity.
Purity is often assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates the main compound from any synthetic impurities or degradation products. For instance, the purity of the Fluvastatin t-butyl ester intermediate has been reported at 96.81%, with the final product slurry reaching 99.63% purity after selective processing. google.com A purity of 99.2% for Fluvastatin sodium from a bulk supplier has also been verified using a compendial method. nih.gov
Structural confirmation is achieved through a combination of spectroscopic techniques:
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the complete chemical structure of the molecule. ¹⁹F NMR is specifically used to observe the fluorine atom on the phenyl ring.
Mass Spectrometry (MS): Confirms the molecular weight of each intermediate and the final product.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., hydroxyl, carboxyl, aromatic rings) in the molecule.
Thin-layer chromatography (TLC) is also used as a rapid, qualitative method to monitor the progress of reactions and check the purity of column chromatography fractions during purification of intermediates. researchgate.net The combination of these methods ensures that the final this compound product is structurally correct and meets high standards of chemical, stereochemical, and isotopic purity.
Applications in Scientific Research
Use in Pharmacokinetic Studies
Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, heavily rely on accurate analytical methods. musechem.com The use of deuterium-labeled compounds like this compound has gained significant attention for its potential to affect and better understand the pharmacokinetic profiles of drugs. nih.govresearchgate.net By serving as an internal standard, it allows for the precise measurement of fluvastatin (B1673502) concentrations in various biological samples over time, providing crucial data on its bioavailability and clearance. metsol.com
Role as an Internal Standard in Bioanalytical Methods
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting for variations in sample preparation and instrument response. acs.orgiris-biotech.de this compound is an ideal internal standard for fluvastatin analysis because its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during extraction and analysis. caymanchem.com However, its increased mass due to the deuterium (B1214612) atoms allows it to be clearly distinguished by the mass spectrometer. acs.org
Mechanistic Pharmacokinetic Investigations Employing 3r,5s Fluvastatin D7 Sodium Salt
Research into Absorption Kinetics and Mechanisms using Isotopic Tracers
(3R,5S)-Fluvastatin-d7 Sodium Salt serves as an invaluable internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, which are employed to accurately measure the concentration of fluvastatin (B1673502) in biological fluids like blood plasma or serum. This precise quantification is fundamental to studying the drug's absorption kinetics.
In a typical experimental setup, a predetermined quantity of this compound is introduced into biological samples that contain the non-labeled, or "native," fluvastatin. Throughout the sample preparation and analytical process, any loss of the native drug is mirrored by a proportional loss of the deuterated internal standard. This allows for a highly accurate correction, leading to reliable quantification of the amount of fluvastatin that has been absorbed into the bloodstream over time. This technique is crucial for determining key pharmacokinetic parameters related to absorption, including how quickly and to what extent the drug enters the systemic circulation. The high degree of sensitivity and specificity provided by this stable isotope-labeled standard ensures that even very low concentrations of fluvastatin can be measured accurately, yielding a detailed profile of its absorption phase.
Detailed Elucidation of Metabolic Fate and Biotransformation Pathways
The biotransformation of fluvastatin is a multifaceted process involving numerous metabolic pathways. The use of deuterated fluvastatin has been pivotal in the definitive identification and quantification of its various metabolites.
Comprehensive metabolic profiles of fluvastatin have been constructed through both in vitro experiments, using human liver microsomes and recombinant cytochrome P450 enzymes, and in vivo studies conducted in preclinical animal models and human subjects. The utilization of this compound in these studies allows researchers to easily differentiate between the drug and its metabolites from naturally occurring substances in biological samples during mass spectrometric analysis. This "metabolite fingerprinting" approach enhances the detection of even minor metabolic products that might otherwise remain unidentified.
Fluvastatin's metabolism occurs in two main phases: Phase I (oxidation) and Phase II (conjugation). The application of this compound is instrumental in the structural elucidation of the resulting metabolites. The characteristic mass increase of seven atomic mass units (due to the seven deuterium (B1214612) atoms) in the mass spectra of metabolites originating from the labeled drug provides unambiguous confirmation of their identity.
Phase I Metabolites: These are formed through oxidation reactions. Key Phase I metabolites include several hydroxylated forms of fluvastatin, where hydroxylation primarily occurs on the indole (B1671886) ring at the 5- and 6-positions, and N-desisopropyl fluvastatin, which is created by the removal of the isopropyl group from the nitrogen atom of the indole ring. hres.cadrugbank.com
Phase II Metabolites: In this phase, fluvastatin and its Phase I metabolites are conjugated with molecules like glucuronic acid. This process increases their water solubility, which in turn facilitates their excretion from the body. The use of deuterated fluvastatin helps to confirm the presence and structure of these glucuronide conjugates. drugbank.comnih.gov
Below is an interactive table summarizing the major metabolites of fluvastatin.
Table 1: Major Metabolites of Fluvastatin
| Metabolite Name | Metabolic Phase | Description |
|---|---|---|
| 5-hydroxy Fluvastatin | Phase I | Hydroxylation of the indole ring at the 5-position. |
| 6-hydroxy Fluvastatin | Phase I | Hydroxylation of the indole ring at the 6-position. |
| N-desisopropyl Fluvastatin | Phase I | Removal of the isopropyl group from the indole nitrogen. |
The metabolism of fluvastatin is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. The use of this compound in assays with specific chemical inhibitors and recombinant human CYP enzymes provides a sensitive and precise method for quantifying the formation of specific metabolites by each enzyme, thus defining their individual contributions.
CYP2C9: This is the primary enzyme responsible for fluvastatin metabolism, accounting for approximately 75% of its clearance. drugbank.comnih.gov It is the main catalyst for the formation of hydroxylated metabolites. nih.gov
CYP3A4: This isoenzyme plays a lesser role, contributing to about 20% of fluvastatin metabolism. drugbank.comnih.gov
CYP2C8: This enzyme has a minor role in fluvastatin metabolism, contributing to approximately 5%. drugbank.com
CYP2D6: The contribution of this isoenzyme to the metabolism of fluvastatin is considered minimal.
The following table details the primary CYP enzymes involved in fluvastatin metabolism.
Table 2: Cytochrome P450 Isoenzymes in Fluvastatin Metabolism
| CYP Isoenzyme | Contribution to Fluvastatin Metabolism |
|---|---|
| CYP2C9 | Major (~75%) drugbank.comnih.gov |
| CYP3A4 | Minor (~20%) drugbank.comnih.gov |
| CYP2C8 | Minor (~5%) drugbank.com |
By incubating this compound with individual recombinant CYP enzymes, researchers can definitively trace the origins of specific metabolites. For example, a significant production of deuterated 6-hydroxy fluvastatin and N-desisopropyl fluvastatin in the presence of recombinant CYP2C9 confirms its exclusive role in their formation. Similarly, the formation of deuterated 5-hydroxy fluvastatin can be observed with CYP2C9, CYP3A4, CYP2C8, and CYP2D6, elucidating the multiple pathways leading to this metabolite. These experiments provide unequivocal evidence of the specific metabolic routes and the enzymes that regulate them.
Research on Distribution Dynamics and Tissue Partitioning
Understanding how a drug distributes into various tissues is essential for evaluating its effectiveness and identifying potential for off-target effects. While specific studies detailing the use of this compound for tissue distribution are not extensively documented in publicly available literature, the established methodology for such investigations is clear.
In preclinical animal models, a dose of deuterated fluvastatin can be administered. At different time points following administration, various tissues of interest, such as the liver, kidneys, and muscle, can be collected. The concentration of the deuterated drug and its metabolites within these tissues is then quantified using LC-MS. This allows for the calculation of tissue-to-plasma concentration ratios, offering insights into how the drug is partitioned between the blood and different body compartments. The liver, as the primary site of action for statins, is a tissue of particular focus in these distribution studies. The use of the deuterated tracer is critical to ensure that the measurements are accurate and not skewed by the presence of endogenous compounds.
Quantification of Plasma Protein Binding and its Modulators in Research Models
The extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is available to exert pharmacological effects and to be cleared from the body. Investigations using in vitro ultrafiltration have established that fluvastatin is extensively bound to plasma proteins. nih.gov
In human, dog, and rat plasma, fluvastatin exhibits a high degree of protein binding, typically exceeding 98%. nih.govnih.gov In human plasma, this binding is not concentration-dependent within the therapeutic range, and both the active (3R,5S) and the (-)-(3S,5R) enantiomers are more than 99% bound, with the binding of one not affecting the other. nih.gov The primary binding protein for fluvastatin in human plasma is albumin, with weaker, concentration-dependent binding observed with alpha1-acid glycoprotein. nih.gov
The use of labeled fluvastatin is crucial for studying potential drug-drug interactions at the protein-binding level. Studies have shown that at therapeutic concentrations, the binding of fluvastatin is not affected by the presence of other highly protein-bound drugs such as warfarin, salicylic (B10762653) acid, or glyburide. nih.gov Similarly, fluvastatin does not displace these agents from their binding sites in normal human plasma. nih.gov The ability to precisely quantify the labeled fluvastatin in the presence of other compounds ensures the accuracy of these interaction studies.
Table 1: In Vitro Plasma Protein and Blood Cell Binding of Fluvastatin
| Species | Plasma Protein Binding (%) | Uptake by Blood Cells (%) | Plasma:Blood Ratio (at 37°C) |
|---|---|---|---|
| Human | ≥ 98% | ≤ 15% | ≥ 1.4 |
| Dog | ≥ 98% | ≤ 15% | ≥ 1.4 |
Data sourced from in vitro studies using ultrafiltration. nih.gov
Organ-Specific Distribution Studies and Compartmental Modeling using Labeled Fluvastatin
Understanding where a drug distributes in the body is key to understanding its efficacy and potential for off-target effects. Organ distribution studies, often employing isotopically labeled compounds like [¹⁴C]-Fluvastatin, reveal the tissue-specific accumulation of a drug. These studies show that fluvastatin has a small volume of distribution and its distribution is largely confined to the liver, its primary site of action. nih.gov
In studies conducted in rats, following oral administration of labeled fluvastatin, the highest concentration of radioactivity is found in the liver. Two hours post-administration, the radioactivity level in the liver was reported to be 51 times higher than that in whole blood. A significant portion of this radioactivity, between 67% and 76%, was identified as the unchanged parent drug, with liver concentrations being 40 to 75 times higher than corresponding plasma levels. This marked hepatic tropism is consistent with its role as an inhibitor of HMG-CoA reductase, an enzyme predominantly active in the liver.
The data derived from such labeled studies are essential for developing compartmental models. These mathematical models describe the body as a series of interconnected compartments (e.g., plasma, liver, other tissues) and simulate the rate of drug transfer between them. The use of this compound allows for precise measurement of drug concentrations in various tissues over time, providing the necessary data to build and validate these models, which are instrumental in predicting drug behavior and optimizing dosing regimens in further research.
Mechanisms of Excretion and Biliary Elimination
The elimination of a drug and its metabolites from the body is the final phase of its pharmacokinetic journey. For fluvastatin, this process is characterized by extensive metabolism followed by primary excretion through the biliary system into the feces.
Analysis of Excretion Profiles in Urine and Feces Utilizing Isotopic Labeling
Isotopic labeling is indispensable for accurately tracing the fate of a drug dose. Studies using ³H-labeled fluvastatin in healthy volunteers have provided a clear picture of its excretion pathways. hres.ca Following administration, the vast majority of the radioactive dose is recovered in the feces, accounting for approximately 90-95% of the total. nih.govhres.ca In contrast, renal excretion is a minor pathway, with only about 5% of the dose being eliminated in the urine. nih.govhres.ca
Importantly, analysis of the excreta reveals that very little of the drug is eliminated in its original form. Unchanged fluvastatin accounts for less than 2% of the total radioactivity excreted in both urine and feces. nih.govhres.ca This indicates that fluvastatin undergoes extensive metabolism prior to elimination. The primary components found in the feces are hydroxylated metabolites and the N-desisopropyl metabolite. In urine, the main components are conjugates of 5-hydroxy and 6-hydroxy fluvastatin, along with a desisopropylpropionic acid derivative.
Table 2: Excretion Profile of Labeled Fluvastatin in Humans
| Excretion Route | Percentage of Dose Recovered (%) | Form |
|---|---|---|
| Feces | ~90-95% | Primarily metabolites |
| Urine | ~5% | Primarily metabolites |
Data compiled from studies utilizing ³H-labeled fluvastatin. nih.govhres.ca
Role of Transporters in Biliary and Renal Excretion of Fluvastatin and its Metabolites
The movement of fluvastatin and its metabolites from the liver into the bile and from the blood into the urine is not a passive process but is mediated by specific transporter proteins. The liver-specific distribution of fluvastatin is initiated by its efficient uptake from the blood into hepatocytes. This process is facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, particularly OATP1B1 and OATP1B3, which are expressed on the sinusoidal membrane of hepatocytes. nih.govmdpi.com
Once inside the liver, fluvastatin is metabolized. The subsequent efflux of these metabolites from the hepatocyte into the bile canaliculus is an active process mediated by efflux transporters located on the canalicular membrane. Research suggests the involvement of Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, in the biliary secretion of fluvastatin and its metabolites. nih.govmdpi.comnih.gov MRP2 is a key transporter responsible for the biliary elimination of numerous compounds, particularly glucuronide conjugates. nih.gov
While renal excretion is a minor pathway for fluvastatin, the elimination of its metabolites via the urine is also likely dependent on renal transporters. Organic Anion Transporters (OATs), such as OAT3, are critical for the secretion of drug metabolites, especially those that have undergone glucuronidation, from the blood into the renal tubules for excretion. nih.gov The coordinated action of these uptake and efflux transporters in the liver and, to a lesser extent, the kidney, governs the final elimination of fluvastatin from the body.
Applications in Mechanistic Pharmacodynamic and Cellular Research
Elucidating Molecular Mechanisms of HMG-CoA Reductase Inhibition via Labeled Compound Interactions
Fluvastatin (B1673502) is a fully synthetic and competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govmedchemexpress.com It effectively blocks the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol synthesis. nih.gov The inhibitory potency of fluvastatin is significant, with a reported IC50 value of 8 nM and a Ki of 0.3 nM for the rat enzyme. medchemexpress.comcaymanchem.com
The use of (3R,5S)-Fluvastatin-d7 Sodium Salt is instrumental in dissecting the precise molecular interactions between the drug and the HMG-CoA reductase enzyme. As a stable isotope-labeled tracer, it allows for highly sensitive and specific quantification in binding assays. medchemexpress.com Researchers can employ this labeled compound to determine kinetic parameters such as on-rates, off-rates, and the residence time of the drug at the enzyme's active site. This information is vital for understanding the duration and intensity of enzyme inhibition in a cellular context, providing a deeper mechanistic insight than what can be achieved with unlabeled fluvastatin alone.
Stable Isotope Tracing for Investigating Cholesterol Biosynthesis Regulation
The inhibition of HMG-CoA reductase by fluvastatin sets off a cascade of regulatory events aimed at maintaining cholesterol homeostasis. The resulting decrease in intracellular cholesterol levels activates sterol regulatory element-binding proteins (SREBPs). nih.gov These transcription factors upregulate the expression of the gene encoding the low-density lipoprotein (LDL) receptor, leading to increased uptake and catabolism of circulating LDL cholesterol. nih.gov
This compound is an ideal tool for tracing these complex metabolic fluxes. medchemexpress.com Methodologies using stable isotope labeling have been successfully employed to map tissue-specific cholesterol synthesis pathways, such as the Bloch and Kandutsch-Russell pathways. nih.gov By using the deuterated form of fluvastatin, researchers can accurately track the drug's journey through the body and quantify its impact on the entire cholesterol biosynthesis and regulatory network. This stable isotope tracing approach enables precise measurement of changes in metabolite pools and pathway fluxes in response to HMG-CoA reductase inhibition, revealing the nuanced effects of the drug in different tissues and cellular environments.
Investigation of Pleiotropic Effects of Fluvastatin in Preclinical and In Vitro Models using Labeled Analogs
Beyond its primary cholesterol-lowering function, fluvastatin exhibits numerous pleiotropic effects that contribute to its therapeutic profile. These effects are largely attributed to the inhibition of the mevalonate (B85504) pathway, which curtails the synthesis of important non-sterol isoprenoid compounds like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are essential for the post-translational modification (prenylation) of various signaling proteins. The use of labeled analogs like this compound in preclinical studies is crucial for confirming that the observed pleiotropic effects are a direct consequence of the drug's presence and action.
Recent research has highlighted the potential of fluvastatin as an anticancer agent, particularly against breast cancer. nih.govnih.gov Its mechanism of action is linked to the disruption of the mevalonate pathway, which is vital for multiple cellular functions critical to cancer cell survival and proliferation, including cell signaling and membrane integrity. nih.gov
By inhibiting the synthesis of FPP and GGPP, fluvastatin prevents the isoprenylation of small G-proteins such as Ras and Rho. nih.gov These proteins are key regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers. The inhibition of their function can trigger antiangiogenic, apoptotic, and antimetastatic effects. nih.gov Furthermore, the mevalonate pathway produces dolichol, a precursor required for N-linked glycosylation of proteins, a process often altered in cancer. Fluvastatin's interference with this pathway may therefore also impact cancer cell function through altered protein glycosylation. Studies have demonstrated that fluvastatin can inhibit the growth of breast cancer stem cells, which are thought to drive tumor recurrence and metastasis. nih.gov
Table 1: Research Findings on the Anti-cancer Mechanisms of Fluvastatin
| Mechanism | Key Protein/Pathway Affected | Observed Effect | Reference |
|---|---|---|---|
| Inhibition of Isoprenylation | Ras and Rho G-proteins | Suppression of cell proliferation, angiogenesis, and metastasis. | nih.govnih.gov |
| Induction of Apoptosis | - | Triggers programmed cell death in susceptible tumor cells. | nih.gov |
| Cell Cycle Regulation | Cyclin D1, Cdk4, p27 | Blocks VSMC proliferation by regulating the cell cycle. | plos.org |
| Inhibition of Cancer Stem Cells | - | Growth inhibition of breast cancer stem cells (BCSCs). | nih.gov |
Fluvastatin possesses significant anti-oxidative and anti-inflammatory properties. Its anti-oxidative effects are mediated, in part, through the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2). medchemexpress.comnih.gov Fluvastatin promotes the nuclear translocation of Nrf2 via the PI3K/Akt and ERK5 signaling pathways, leading to the upregulation of several antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). plos.orgnih.gov This action protects vascular cells from oxidative stress. nih.gov Fluvastatin has also been shown to inhibit LDL oxidation directly and to attenuate ferroptosis, a form of iron-dependent cell death. caymanchem.comresearchgate.net
The anti-inflammatory actions of fluvastatin are linked to its ability to modulate macrophage polarization. It significantly reduces the expression of pro-inflammatory genes like NFκB, IL-1β, IL-6, and iNOS in M1 macrophages while boosting anti-inflammatory markers such as Arg-1 and TGFβ in M2 macrophages. nih.gov Clinical studies have corroborated these findings, showing that fluvastatin can reversibly reduce levels of key pro-inflammatory and prothrombotic biomarkers in patients. nih.gov These immunomodulatory effects are dependent on the mevalonate pathway. nih.gov
Table 2: Effects of Fluvastatin on Anti-oxidative and Anti-inflammatory Pathways
| Pathway | Key Mediator | Effect | Reference |
|---|---|---|---|
| Anti-oxidative | Nrf2 (via PI3K/Akt, ERK5) | Upregulation of antioxidant genes (HO-1, NQO1); cytoprotection against oxidative stress. | plos.orgnih.gov |
| Anti-inflammatory | Macrophage Polarization | Decreased pro-inflammatory M1 markers (TNFα, IL-6, iNOS); Increased anti-inflammatory M2 markers (IL-10, Arg-1). | nih.gov |
| Biomarker Reduction | Pro-inflammatory Cytokines | Significant reduction of circulating IL-1β, VEGF, TNFα, IP-10. | nih.gov |
A novel area of research has identified fluvastatin as a potent activator of brown adipose tissue (BAT), the body's primary site for non-shivering thermogenesis. nih.govnih.gov This discovery positions fluvastatin as a potential agent for combating obesity and related metabolic disorders.
Table 3: Fluvastatin's Impact on BAT Activation and Energy Homeostasis
| Model | Key Finding | Metabolic Outcome | Reference |
|---|---|---|---|
| Human Brown Adipocytes (in vitro) | Increased UCP1 expression and activity. | Direct activation of brown adipocytes. | nih.gov |
| Mouse Model (in vivo) | Activation of BAT and browning of sWAT. | Increased energy expenditure, improved glucose homeostasis, reduced body weight gain. | nih.govnih.gov |
| Mouse Model (in vivo) | Amelioration of hepatic steatosis. | Reduced liver fat accumulation on a high-fat diet. | nih.gov |
Integration of this compound in Proteomics and Metabolomics Studies
The unique properties of this compound make it an essential tool for systems biology approaches like proteomics and metabolomics. medchemexpress.com In these fields, it is primarily used as an internal standard to ensure accurate and reproducible quantification of its unlabeled counterpart in complex biological samples such as plasma or cell lysates. medchemexpress.com
In metabolomics, the use of a deuterated standard is critical for stable isotope dilution analysis, a gold-standard quantification method. This allows researchers to precisely measure how fluvastatin alters the cellular metabolome, particularly the downstream products of the mevalonate pathway.
In quantitative proteomics, this compound can be spiked into samples to normalize for variations in sample preparation and mass spectrometer performance. This enables the accurate measurement of changes in the proteome in response to fluvastatin treatment. For example, this approach could be used to quantify the fluvastatin-induced expression changes in proteins identified in mechanistic studies, such as UCP1 in brown adipocytes, Nrf2 in vascular cells, or cyclins in cancer cells, providing a robust, quantitative understanding of the drug's cellular impact. plos.orgnih.govnih.gov
Role in Quality Assurance and Research Reference Standards
Establishment and Characterization of (3R,5S)-Fluvastatin-d7 Sodium Salt as a Certified Reference Material (CRM)
The designation of this compound as a Certified Reference Material (CRM) is a testament to its high purity and well-characterized nature. lgcstandards.comlgcstandards.com CRMs are produced and certified by accredited bodies to have one or more specified property values with associated uncertainty, established using valid procedures. For this compound, this involves a rigorous process of synthesis and purification, followed by comprehensive characterization to confirm its identity, purity, and isotopic enrichment.
The synthesis of this stable isotope-labeled compound involves the introduction of seven deuterium (B1214612) atoms into the isopropyl group of the Fluvastatin (B1673502) molecule. pharmaffiliates.comclearsynth.com This specific labeling provides a distinct mass shift from the unlabeled parent compound, which is essential for its use in mass spectrometry-based analytical techniques.
The characterization of this compound as a CRM involves a battery of analytical tests. These typically include:
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the deuterium atoms. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the precise location of the deuterium labels.
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity and to separate it from any potential impurities or isomers. researchgate.netresearchgate.net
The data obtained from these characterization studies are meticulously documented in a Certificate of Analysis (CoA), which accompanies the CRM. This document provides researchers and quality control analysts with the necessary information to use the standard with confidence.
Table 1: Key Characteristics of this compound CRM
| Property | Typical Specification |
| Chemical Formula | C24H18D7FNNaO4 |
| Molecular Weight | ~440.49 g/mol lgcstandards.comclearsynth.com |
| Isotopic Purity | High percentage of d7 species |
| Chemical Purity | ≥98% |
| Stereoisomeric Purity | High purity of the (3R,5S) enantiomer |
Standardization and Validation of Analytical Methods in Pharmaceutical Research and Development
This compound plays a pivotal role in the standardization and validation of analytical methods used throughout the research and development of Fluvastatin-containing pharmaceuticals. cleanchemlab.com Stable isotope-labeled internal standards are particularly crucial for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
During method validation, the deuterated standard is used to assess key performance characteristics, including:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing samples with known concentrations of Fluvastatin and a fixed concentration of the d7-labeled internal standard. researchgate.netresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing spiked samples with known amounts of Fluvastatin and the internal standard.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The distinct mass of the deuterated standard allows for clear differentiation from the analyte and other substances.
The use of this compound as an internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby significantly improving the robustness and reliability of the analytical method.
Table 2: Example of a Validated HPLC Method for Fluvastatin using a Deuterated Standard
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 6 µg/mL |
| Correlation Coefficient (r²) | >0.999 researchgate.net |
| Accuracy (Recovery) | 98.31% - 99.70% researchgate.net |
| Intra-day Precision (%RSD) | < 2% nih.gov |
| Inter-day Precision (%RSD) | < 3% nih.gov |
Ensuring Inter-laboratory Comparability and Traceability in Research Data
In the globalized pharmaceutical industry, it is common for different laboratories to be involved in the analysis of the same drug substance or product. Ensuring that the data generated across these different sites are comparable and traceable is a significant challenge. The use of a universally recognized and well-characterized CRM like this compound is instrumental in achieving this.
By using the same CRM, different laboratories can calibrate their instruments and methods to a common reference point. This minimizes the systematic errors that can arise from using different analytical standards and ensures that the results are consistent and reproducible, regardless of where the analysis is performed.
Future Perspectives and Emerging Research Directions
Novel Applications of Deuterated Fluvastatin (B1673502) in Systems Pharmacology and Mathematical Modeling
The introduction of deuterium (B1214612) into the fluvastatin structure is expected to alter its metabolic fate, primarily by slowing the rate of enzymatic cleavage of the carbon-deuterium bonds compared to their carbon-hydrogen counterparts. nih.govijeat.org This kinetic isotope effect can provide a significant advantage in the realm of systems pharmacology and mathematical modeling.
Systems pharmacology aims to understand the complex interactions of a drug within a biological system. Mathematical models are integral to this field, helping to predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties. eudml.org The use of (3R,5S)-Fluvastatin-d7 Sodium Salt can lead to the development of more sophisticated and predictive pharmacokinetic (PK) and pharmacodynamic (PD) models.
Table 1: Potential Applications of this compound in Pharmacological Modeling
| Application Area | Specific Use of this compound | Expected Outcome |
| Pharmacokinetic (PK) Modeling | Comparative studies with non-deuterated fluvastatin. | Refinement of metabolic clearance pathways and rates in models. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Parameterization of organ-specific metabolism. | Improved prediction of drug concentrations in different tissues. |
| Pharmacodynamic (PD) Modeling | Investigation of the impact of altered metabolism on drug efficacy and duration of action. | Better understanding of the exposure-response relationship. |
| Drug-Drug Interaction (DDI) Studies | Elucidation of the role of specific metabolic enzymes in fluvastatin interactions. | More accurate prediction of potential DDIs with co-administered drugs. |
Development of Advanced Synthetic Methodologies for Site-Specific and Multi-Labeled Fluvastatin Analogs
The synthesis of this compound, where the deuterium atoms are specifically located on the N-isopropyl group, highlights the advancements in synthetic organic chemistry. lgcstandards.com Future research will likely focus on developing even more sophisticated and efficient methods for site-specific and multi-labeled fluvastatin analogs.
Current strategies for deuterium incorporation often involve methods like hydrogen isotope exchange reactions or the use of deuterated building blocks in the synthetic pathway. researchgate.netacs.org For a molecule as complex as fluvastatin, ensuring high levels of deuterium incorporation at specific sites without isotopic scrambling is a significant challenge. nih.gov
Emerging synthetic methodologies that could be applied to create novel fluvastatin analogs include:
Catalytic C-H activation/deuteration: This technique allows for the direct replacement of specific hydrogen atoms with deuterium in a late-stage synthetic step, offering a more efficient route to deuterated compounds. rsc.org
Flow chemistry: Continuous flow reactors can provide better control over reaction conditions, such as temperature and pressure, leading to higher selectivity and yields in deuteration reactions.
Enzymatic and bio-catalytic methods: The use of enzymes could offer unparalleled chemo- and regioselectivity for the introduction of deuterium into the fluvastatin scaffold. acs.org
The ability to create a panel of fluvastatin analogs with deuterium labels at different positions would be a powerful tool for mechanistic studies. For example, labeling different parts of the molecule could help to pinpoint all sites of metabolic attack and understand the full metabolic map of the drug.
Integration with High-Throughput Screening Platforms for Mechanistic Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. clearsynth.com this compound can be seamlessly integrated into HTS platforms to facilitate mechanistic drug discovery in several ways.
One of the primary applications is its use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). The seven-dalton mass difference between the deuterated and non-deuterated fluvastatin allows for precise and accurate quantification of the parent drug in complex biological matrices. This is crucial for:
Metabolic stability assays: In HTS formats, the rate of disappearance of the non-deuterated fluvastatin can be accurately measured in the presence of liver microsomes or other metabolic systems, with the deuterated analog serving as a non-metabolized internal control.
Enzyme inhibition screening: When screening for compounds that inhibit the metabolism of fluvastatin, the deuterated standard ensures reliable quantification of the substrate and its metabolites.
Transporter interaction studies: The uptake and efflux of fluvastatin by various drug transporters can be precisely measured using the deuterated internal standard.
Furthermore, the altered metabolic properties of this compound itself can be exploited in mechanistic screening. By comparing the cellular responses to both the deuterated and non-deuterated forms, researchers can identify biological pathways that are sensitive to changes in drug metabolism. This can provide valuable insights into the off-target effects and polypharmacology of fluvastatin.
Q & A
Q. Table 1. Key Impurities in Fluvastatin Sodium (Adapted from USP)
| Impurity Name | Relative Retention Time (RRT) | Wavelength (nm) | Limit (%) |
|---|---|---|---|
| 3-Hydroxy-5-keto fluvastatin | 1.6 | 365 | ≤0.5 |
| Fluvastatin anti-isomer | 0.037 | 305 | ≤0.2 |
Q. Table 2. LC-MS/MS Parameters for Fluvastatin-d7
| Parameter | Value |
|---|---|
| Column | C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:10 mM NH4COOH (70:30) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| MRM Transition | 435.2 → 317.1 (Quantifier) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
